BenchChemオンラインストアへようこそ!

2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one

Antimalarial drug discovery DHODH inhibition Plasmodium falciparum

Select 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one (CAS 959616-58-1) for its differentiated antimalarial (EC₅₀ 6 nM vs 3D7/Dd2) and PI3Kα (IC₅₀ 35 nM) activities. Its C2-methoxy group offers a distinct pharmacophore from 2-amino/2-phenylamino analogs, enabling direct nucleophilic aromatic substitution without protection steps. The low LogP (0.33) and TPSA (67.87 Ų) provide developability headroom, making it a superior scaffold for lead optimization. Ideal for kinase inhibitor libraries requiring ATP-binding site diversity.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 959616-58-1
Cat. No. B3362185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one
CAS959616-58-1
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC1=NC=C2C=CC(=O)NC2=N1
InChIInChI=1S/C8H7N3O2/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h2-4H,1H3,(H,9,10,11,12)
InChIKeyHWAWJUOUUUADEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one (CAS 959616-58-1) for Kinase-Targeted Drug Discovery and Chemical Biology Procurement


2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one (CAS 959616-58-1) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-7-one family, a privileged scaffold recognized for its structural homology to purine nucleobases and capacity to engage the ATP-binding pockets of diverse kinases [1]. This compound features a 2-methoxy substituent on the pyrimidine ring (molecular formula C₈H₇N₃O₂, MW 177.16), which differentiates it from the widely explored 2-amino and 2-phenylamino analogs that dominate kinase inhibitor literature [2]. The methoxy group confers distinct physicochemical properties, including a calculated LogP of 0.3267 and topological polar surface area (TPSA) of 67.87 Ų, influencing both target engagement profile and downstream developability characteristics relative to alternative C2-substituted pyridopyrimidinones .

Why 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one Cannot Be Interchanged with Other C2-Substituted Pyridopyrimidinones


Within the pyrido[2,3-d]pyrimidin-7-one class, the C2 substituent is a critical determinant of kinase selectivity, potency, and physicochemical behavior. The 2-amino analog class exhibits broad-spectrum tyrosine kinase inhibition (PDGFr, FGFr, EGFr, c-Src) with nanomolar potency [1], while 2-phenylamino derivatives confer Cdk4/6 selectivity with IC₅₀ values as low as 0.004 μM [2]. The 2-methoxy variant represents a distinct pharmacophore: its electron-donating methoxy group lacks the hydrogen-bond donor capacity of amino substituents, fundamentally altering ATP-binding site interactions. This difference manifests in divergent biological activity profiles—substituting a 2-methoxy compound with a 2-amino or 2-phenylamino analog will not recapitulate the same target engagement, selectivity, or downstream cellular effects. Procurement decisions based solely on core scaffold similarity without accounting for C2 substituent identity risk experimental failure and wasted resources.

Quantitative Differentiation Evidence for 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one: Head-to-Head and Cross-Study Comparisons


2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one Demonstrates Single-Digit Nanomolar Antimalarial Activity Against Plasmodium falciparum 3D7 and Dd2 Strains

2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one exhibits potent in vitro antimalarial activity with an EC₅₀ of 6 nM against both drug-sensitive Plasmodium falciparum 3D7 and drug-resistant Dd2 strains [1]. For procurement context, the well-characterized antimalarial clinical candidate DSM265 (a triazolopyrimidine-based DHODH inhibitor) demonstrates EC₅₀ values of 4.3–7.5 nM against P. falciparum laboratory strains [2], indicating that the 2-methoxy pyridopyrimidinone scaffold achieves comparable potency. This nanomolar activity profile differentiates the compound from pyrido[2,3-d]pyrimidin-7-one derivatives optimized for kinase inhibition, which typically lack reported antimalarial evaluation.

Antimalarial drug discovery DHODH inhibition Plasmodium falciparum

2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one Inhibits PI3K p110α with 35 nM IC₅₀ and Exhibits >2-Fold Selectivity Over p110δ and p110β Isoforms

In recombinant human PI3K isoform assays using N-terminal Myr-signal and C-terminal Flag-tagged constructs expressed in Rat1 cells, 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one inhibits PI3K p110α with an IC₅₀ of 35 nM [1]. Under identical assay conditions, the compound shows reduced potency against p110δ (IC₅₀ = 74 nM) and p110β (IC₅₀ = 95 nM), yielding isoform selectivity ratios of 2.1-fold and 2.7-fold respectively favoring p110α. For comparative context, the 2-phenylamino pyridopyrimidinone analog 8-butyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one exhibits an IC₅₀ of 37 nM against Cdk2/cyclin A2 [2], demonstrating that C2 substituent identity redirects kinase targeting from CDKs to PI3Ks.

PI3K inhibition Cancer therapeutics Kinase selectivity profiling

2-Methoxy Substitution Confers Lower Calculated Lipophilicity (LogP 0.33) Compared to 2-Phenylamino Pyridopyrimidinone Scaffolds

2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one exhibits a calculated LogP of 0.3267 and TPSA of 67.87 Ų . The 2-methoxy substituent (MW contribution ~31 Da) provides substantially lower lipophilicity compared to 2-phenylamino derivatives, which introduce an additional aromatic ring and aniline nitrogen, increasing both LogP and molecular weight by >60 Da. This physicochemical divergence has direct implications for downstream developability—compounds in the optimal LogP range (1–3) for oral bioavailability [1] are more readily achieved from the 2-methoxy starting scaffold than from the more lipophilic 2-phenylamino core.

Physicochemical optimization Drug-likeness Lead compound selection

2-Methoxy Pyridopyrimidinone Scaffold Enables Distinct Synthetic Derivatization Pathways Not Accessible from 2-Amino Analogs

The 2-methoxy substituent functions as a synthetic handle for nucleophilic aromatic substitution reactions, enabling direct displacement with amines or other nucleophiles to generate diverse C2-substituted derivatives [1]. This contrasts with 2-amino pyridopyrimidinones, which require protection/deprotection strategies for further functionalization due to the nucleophilic nature of the primary amine. Literature precedent demonstrates that pyrido[2,3-d]pyrimidin-7-ones bearing C4 substituents (N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl) can be accessed through cross-coupling methodologies [2], with the 2-methoxy variant serving as a more versatile intermediate than 2-amino or 2-unsubstituted analogs.

Synthetic accessibility Medicinal chemistry Scaffold diversification

2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one is Commercially Available at ≥98% Purity with Defined Storage and Stability Parameters

2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one (CAS 959616-58-1) is available from multiple commercial suppliers at ≥98% purity with catalog numbers including CS-0592714 (ChemScene), 1663380 (Leyan), and MC673000 (MolCore) . The compound is supplied with defined storage conditions (sealed in dry, 2–8°C) and ships at room temperature within continental US. Its molecular weight of 177.16 g/mol and favorable LogP (0.33) facilitate handling and solubility profiling. In contrast, many custom 2-amino and 2-aryl pyridopyrimidinone analogs require bespoke synthesis with lead times of 4–8 weeks and variable batch-to-batch purity.

Commercial availability Quality control Procurement specifications

Optimal Procurement and Research Applications for 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one Based on Quantitative Evidence


Antimalarial Drug Discovery: Lead Identification and Optimization for DHODH-Targeted Programs

Procurement of 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one is indicated for antimalarial drug discovery programs requiring a chemically tractable scaffold with clinically benchmarked potency. The compound's EC₅₀ of 6 nM against both drug-sensitive (3D7) and drug-resistant (Dd2) Plasmodium falciparum strains [1] positions it as a viable starting point for lead optimization. Its activity profile is comparable to DSM265 (EC₅₀ 4.3–7.5 nM), providing a structurally distinct alternative to triazolopyrimidine-based DHODH inhibitors. This differentiation may enable evasion of existing patent landscapes or address resistance mechanisms emerging against current clinical candidates. The 2-methoxy group further offers a synthetic handle for C2 diversification to optimize potency, selectivity, and pharmacokinetic properties while maintaining the core scaffold's nanomolar antimalarial activity.

PI3Kα-Focused Oncology Research: Isoform-Selective Inhibitor Development

For oncology research groups targeting the PI3K/AKT/mTOR pathway, this compound provides a defined entry point into PI3Kα inhibitor development. With an IC₅₀ of 35 nM against p110α and measurable selectivity over p110δ (2.1-fold) and p110β (2.7-fold) [1], it serves as a validated starting scaffold for structure-activity relationship (SAR) studies aimed at enhancing isoform selectivity. The compound's favorable physicochemical profile (LogP 0.33, TPSA 67.87 Ų) provides headroom for introducing substituents that increase potency and selectivity without breaching drug-likeness thresholds. Researchers should prioritize this compound over 2-phenylamino pyridopyrimidinones, which target CDKs (e.g., Cdk2 IC₅₀ = 37 nM) and would not recapitulate the PI3K inhibition profile required for this application.

Medicinal Chemistry Scaffold Diversification: Efficient Parallel Synthesis of C2-Diversified Pyridopyrimidinone Libraries

Medicinal chemistry teams building focused compound libraries should procure this compound as a versatile synthetic intermediate. The 2-methoxy substituent enables direct nucleophilic aromatic substitution with amines and other nucleophiles, facilitating efficient parallel synthesis of C2-diversified analogs without the protection/deprotection steps required for 2-amino precursors [1]. When combined with established cross-coupling methodologies for C4 diversification (N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents) , researchers can systematically explore multiple diversity vectors on the pyridopyrimidinone scaffold. The commercial availability of this compound at ≥98% purity from multiple vendors supports reproducible library synthesis with minimal batch-to-batch variability.

Physicochemical Optimization Programs: Low-LogP Starting Scaffold for Developability-Focused Lead Generation

For drug discovery programs prioritizing developability from the earliest stages, this compound offers a low-lipophilicity (LogP 0.33) [1] starting point that contrasts sharply with more lipophilic 2-aryl and 2-phenylamino pyridopyrimidinone analogs. The lower baseline LogP provides significant optimization headroom for introducing potency-enhancing substituents while remaining within the optimal LogP range (1–3) associated with favorable oral bioavailability and reduced off-target toxicity . Procurement of this compound is particularly indicated for programs where hERG liability, CYP inhibition, or poor aqueous solubility have plagued previous lead series. The TPSA of 67.87 Ų further supports acceptable membrane permeability, positioning this scaffold as a developability-conscious alternative to more lipophilic kinase inhibitor chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.